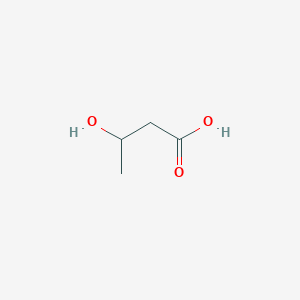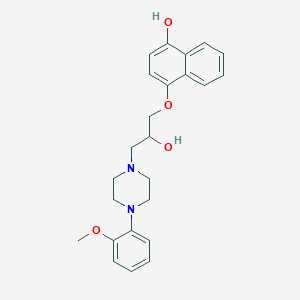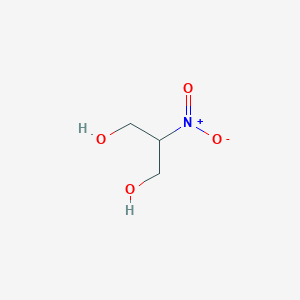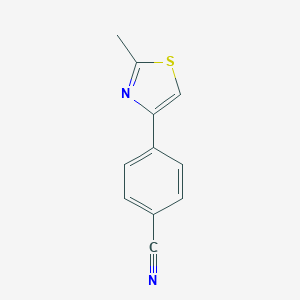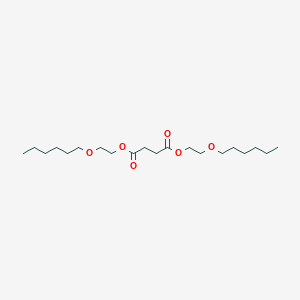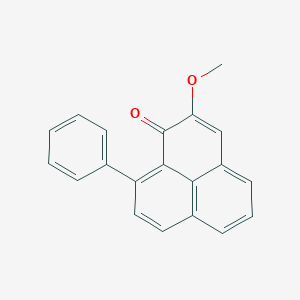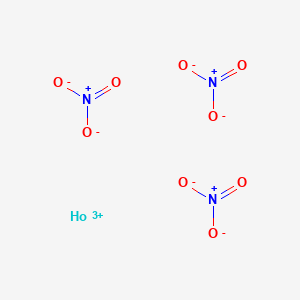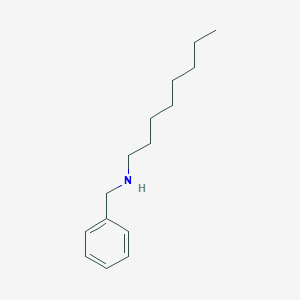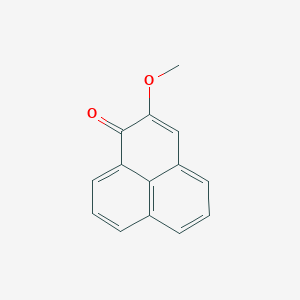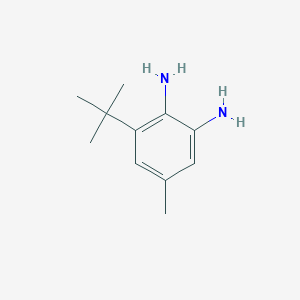
3-tert-Butyl-5-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-5-methylbenzene-1,2-diamine, commonly known as TMB-1, is a chemical compound that has gained attention in the field of scientific research due to its unique properties. This compound is a diamine derivative of tert-butylbenzene and has been synthesized using various methods. TMB-1 has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of TMB-1 is not well understood. However, it has been suggested that TMB-1 may act by inhibiting the growth of bacteria and fungi by disrupting their cell membranes. TMB-1 may also act by inhibiting the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
TMB-1 has been found to have both biochemical and physiological effects. Biochemically, TMB-1 has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Physiologically, TMB-1 has been found to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One advantage of using TMB-1 in lab experiments is its potential as a candidate for the development of new drugs. TMB-1 has been found to have antibacterial, antifungal, and anticancer properties, making it a potential candidate for the development of new antibiotics and anticancer drugs. One limitation of using TMB-1 in lab experiments is its toxicity. TMB-1 has been found to be toxic to both bacteria and human cells, making it difficult to determine its therapeutic potential.
Future Directions
There are several future directions for the research on TMB-1. One direction is to further investigate its mechanism of action. Understanding how TMB-1 works at a molecular level could lead to the development of more effective drugs. Another direction is to investigate its potential as a candidate for the development of new antibiotics and anticancer drugs. Finally, further research is needed to determine the toxicity of TMB-1 and its potential therapeutic window.
Synthesis Methods
TMB-1 can be synthesized using various methods. One such method involves the reaction of tert-butylbenzene with nitric acid to form 3-tert-Butyl-5-methylbenzene-1,2-dinitro, which is then reduced to TMB-1 using hydrogen gas and palladium on carbon catalyst. Another method involves the reaction of tert-butylbenzene with hydroxylamine hydrochloride to form 3-tert-Butyl-5-methylbenzene-1,2-dioxime, which is then reduced to TMB-1 using hydrogen gas and palladium on carbon catalyst.
Scientific Research Applications
TMB-1 has potential applications in the field of medicinal chemistry, particularly in the development of new drugs. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. TMB-1 has also been found to have potential anticancer properties, making it a potential candidate for the development of new anticancer drugs.
properties
CAS RN |
133639-31-3 |
|---|---|
Product Name |
3-tert-Butyl-5-methylbenzene-1,2-diamine |
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-tert-butyl-5-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6H,12-13H2,1-4H3 |
InChI Key |
YEFKSWLDSHCCIC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)N)N)C(C)(C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)N)C(C)(C)C |
synonyms |
1,2-Benzenediamine, 3-(1,1-dimethylethyl)-5-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





